

Application Note: High-Recovery Extraction of Flufenpyr-ethyl Residues from Environmental Water Samples

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Compound of Interest

Compound Name: *Flufenpyr-ethyl*

Cat. No.: *B062188*

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Abstract

This application note details two robust and validated methods for the extraction of **flufenpyr-ethyl**, a contact herbicide, from water samples for the purpose of residue analysis.^[1] Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) protocols are presented, providing researchers with flexible and effective options for sample preparation prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methods are designed to deliver high recovery rates, low limits of detection, and excellent reproducibility, making them suitable for environmental monitoring and regulatory compliance testing.

Introduction

Flufenpyr-ethyl is an ethyl ester herbicide used for the control of broad-leaved weeds in various agricultural settings.^[2] Its potential for runoff into surface and groundwater necessitates sensitive and reliable analytical methods for its detection and quantification in aqueous matrices. Effective sample preparation is a critical step in the analytical workflow to isolate the target analyte from complex sample matrices and to concentrate it to a level suitable for instrumental analysis. This document provides detailed protocols for LLE and SPE, two widely accepted techniques for pesticide residue analysis in water.^[3]

Chemical Properties of Flufenpyr-ethyl

Property	Value
Chemical Name	ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate
Molecular Formula	C16H13ClF4N2O4
Molecular Weight	408.73 g/mol [2]
Log P (Octanol-water partition coefficient)	2.99

Experimental Protocols

Two primary methods for the extraction of **flufenpyr-ethyl** from water samples are presented below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies developed for similar pesticide residues and is designed for high analyte recovery through sequential solvent partitioning.[\[2\]](#)

Materials:

- Water sample (1 L)
- Sodium chloride (NaCl), analytical grade
- Ethyl acetate, pesticide residue grade
- Anhydrous sodium sulfate
- Separatory funnel (2 L)
- Round-bottom flask
- Rotary evaporator
- Nitrogen evaporator
- Autosampler vials

Procedure:

- Sample Preparation:
 - Collect a 1 L water sample in a clean glass container.
 - Add 50 g of NaCl to the water sample and shake until dissolved. This increases the ionic strength of the aqueous phase, promoting the partitioning of **flufenpyr-ethyl** into the organic solvent.
- First Extraction:
 - Transfer the water sample to a 2 L separatory funnel.
 - Add 100 mL of ethyl acetate to the separatory funnel.
 - Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure by opening the stopcock.[\[4\]](#)
 - Allow the layers to separate for 10 minutes.[\[4\]](#)
 - Drain the lower aqueous layer back into the original sample container.
 - Drain the upper organic layer (ethyl acetate) into a clean flask.
- Second and Third Extractions:
 - Return the aqueous phase to the separatory funnel.
 - Repeat the extraction two more times with fresh 100 mL portions of ethyl acetate.
 - Combine all three organic extracts.
- Drying and Concentration:
 - Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

- Concentrate the dried extract to near dryness using a rotary evaporator with a water bath temperature of 40°C.
- Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- Sample Reconstitution:
 - Reconstitute the residue in a suitable solvent for the intended analytical method (e.g., acetonitrile for LC-MS/MS or hexane for GC-MS).
 - Transfer the final extract to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a C18 reversed-phase SPE cartridge to efficiently extract and concentrate **flufenpyr-ethyl** from water samples.[\[5\]](#)

Materials:

- Water sample (1 L)
- Methanol, pesticide residue grade
- Dichloromethane (DCM), pesticide residue grade
- Acetone, pesticide residue grade
- n-Hexane, pesticide residue grade
- C18 SPE cartridges (e.g., 500 mg, 6 mL)
- SPE vacuum manifold
- Collection vials
- Nitrogen evaporator
- Autosampler vials

Procedure:

- Cartridge Conditioning:
 - Place the C18 SPE cartridges on a vacuum manifold.
 - Wash the cartridges sequentially with 10 mL of DCM, followed by 10 mL of methanol, and finally 20 mL of reagent water.^[5] Do not allow the cartridge to go dry after the final water wash.
- Sample Loading:
 - Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
- Cartridge Washing and Drying:
 - After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any polar impurities.
 - Dry the cartridge under a full vacuum for 10-15 minutes to remove residual water.^[5]
- Analyte Elution:
 - Place a collection vial under each cartridge.
 - Elute the **flufenpyr-ethyl** from the cartridge by passing 10 mL of a 1:1 (v/v) acetone:n-hexane solution through the cartridge.^[5]
- Concentration and Reconstitution:
 - Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
 - The sample is now ready for GC-MS or LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected performance characteristics of the described extraction methods coupled with appropriate analytical instrumentation. Data is based on validated methods for structurally similar pesticides.[\[2\]](#)

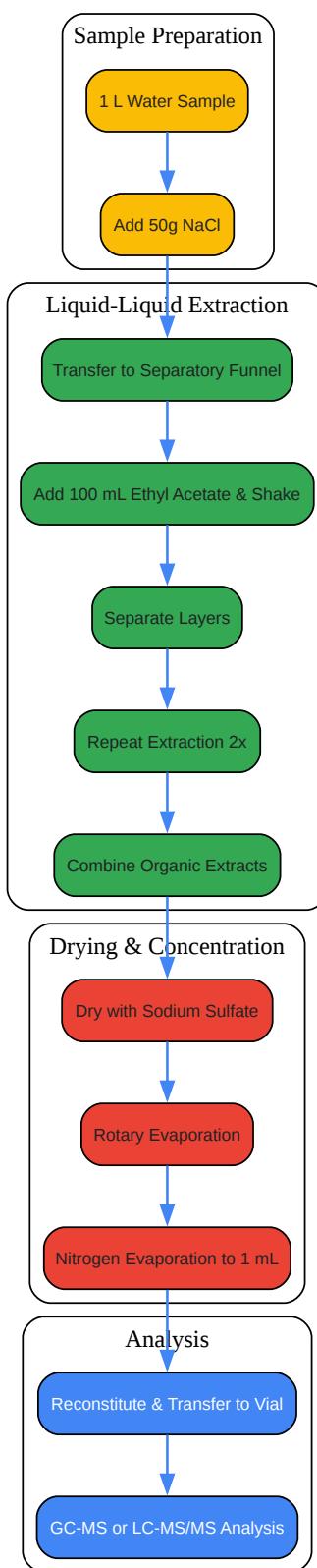
Parameter	Liquid-Liquid Extraction (LLE)	Solid-Phase Extraction (SPE)
Recovery	85-110%	90-115%
Relative Standard Deviation (RSD)	< 15%	< 10%
Limit of Quantification (LOQ)	0.01 - 0.05 µg/L	0.01 - 0.05 µg/L
Limit of Detection (LOD)	0.003 - 0.015 µg/L	0.003 - 0.015 µg/L

Analytical Finish

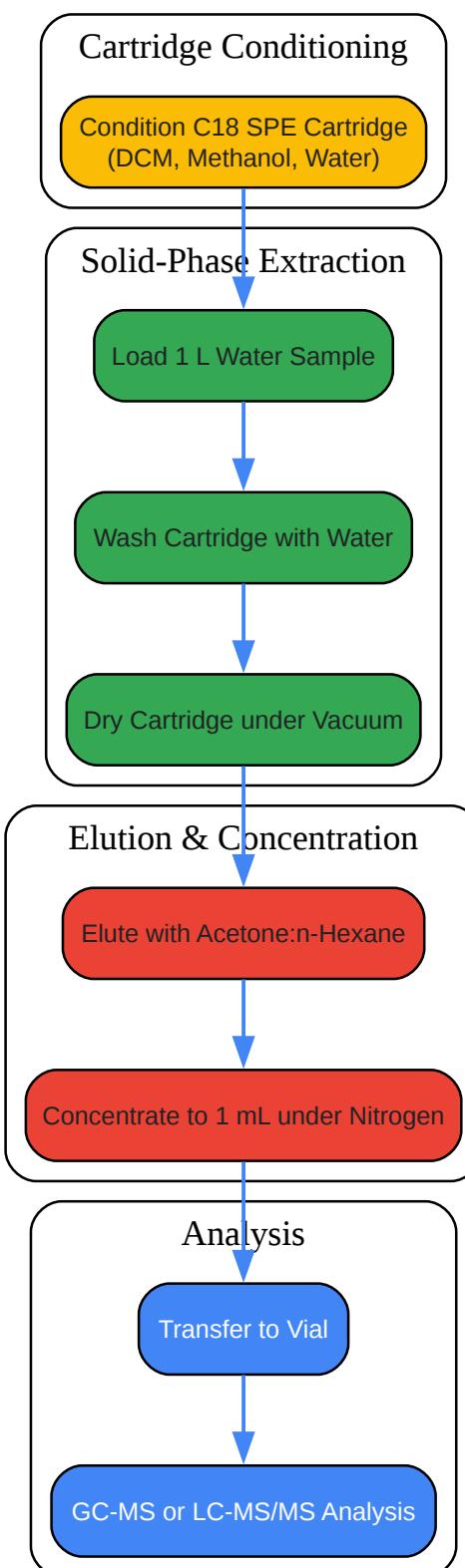
The final extracts from either the LLE or SPE protocol can be analyzed using GC-MS or LC-MS/MS.

- GC-MS: A DB-5ms column (30 m x 0.25 mm x 0.25 µm) or equivalent is recommended. The analysis is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
- LC-MS/MS: A C18 reversed-phase column is suitable for separation. The mobile phase is typically a gradient of acetonitrile and water with a small amount of formic acid or ammonium formate. Detection is performed using Multiple Reaction Monitoring (MRM) for accurate quantification.

Visualizations

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Caption: Liquid-Liquid Extraction (LLE) workflow for **flufenpyr-ethyl** from water.



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Caption: Solid-Phase Extraction (SPE) workflow for **flufenpyr-ethyl** from water.

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